molecular formula C7H7ClN2O B8671260 5-Chloro-3,4-dihydro-2H-pyrano[2,3-d]pyridazine

5-Chloro-3,4-dihydro-2H-pyrano[2,3-d]pyridazine

Cat. No. B8671260
M. Wt: 170.59 g/mol
InChI Key: SYHASNHUJIHVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3,4-dihydro-2H-pyrano[2,3-d]pyridazine is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

5-chloro-3,4-dihydro-2H-pyrano[2,3-d]pyridazine

InChI

InChI=1S/C7H7ClN2O/c8-7-5-2-1-3-11-6(5)4-9-10-7/h4H,1-3H2

InChI Key

SYHASNHUJIHVHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=NC=C2OC1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dihydro-2H-pyrano[2,3-d]pyridazin-5(6H)-one (400 mg, 2.63 mmol) was stirred in phosphorus oxychloride (4 mL, 6.58 g, 42.9 mmol) at 95° C. for nearly 2 hours. The reaction was then cooled to room temperature and excess phosphorus oxychloride was removed in vacuo. The residue was treated with ice (˜15 g) and very slowly with solid potassium carbonate until pH >7. A tan solid was isolated by filtration and dried under vacuum to afford the title compound (267 mg, 57% yield). MS (ESI) [m/e, (M)+]=170.6. 1H NMR (400 MHz, chloroform-d) δ ppm 8.68 (s, 1H), 4.28-4.42 (m, 2H), 2.78 (t, J=6.32 Hz, 2H), 2.05-2.20 (m, 2H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
57%

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